molecular formula C10H14F2O2 B13640875 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid

9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B13640875
M. Wt: 204.21 g/mol
InChI Key: WOBMQZMVMMWONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F2O2. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon and a carboxylic acid group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the fluorination of bicyclo[3.3.1]nonane derivatives. One common method includes the reaction of bicyclo[3.3.1]nonane-3-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C10H14F2O2/c11-10(12)7-2-1-3-8(10)5-6(4-7)9(13)14/h6-8H,1-5H2,(H,13,14)

InChI Key

WOBMQZMVMMWONV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)C2(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.